molecular formula C15H14N4O2 B2596472 1-(2-Methoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea CAS No. 2034403-29-5

1-(2-Methoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea

Cat. No. B2596472
CAS RN: 2034403-29-5
M. Wt: 282.303
InChI Key: TWKLVZOOJLEDFD-UHFFFAOYSA-N
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Description

“1-(2-Methoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea” is a derivative of Pyrazolo[1,5-a]pyrimidine (PP), which is a family of N-heterocyclic compounds . These compounds have a high impact in medicinal chemistry and have attracted a great deal of attention in material science recently due to their significant photophysical properties .


Synthesis Analysis

The synthesis of similar compounds has been achieved through a copper-catalyzed approach . This method involves the use of various 7-O-propargylated pyrazolo[1,5-a]pyrimidines and 1-azidoglycosides . The strategy afforded a series of glycohybrids with diverse stereochemistry .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve several steps . The initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of the compound .

Scientific Research Applications

Future Directions

The future directions for “1-(2-Methoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea” and similar compounds are promising. They have potential applications in medicinal chemistry and material science due to their significant photophysical properties . Furthermore, they have shown promising potential as candidates for further anticancer therapeutic exploration .

properties

IUPAC Name

1-(2-methoxyphenyl)-3-pyrazolo[1,5-a]pyridin-5-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c1-21-14-5-3-2-4-13(14)18-15(20)17-11-7-9-19-12(10-11)6-8-16-19/h2-10H,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKLVZOOJLEDFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=CC3=CC=NN3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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